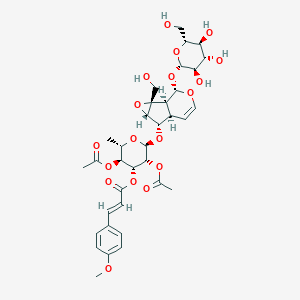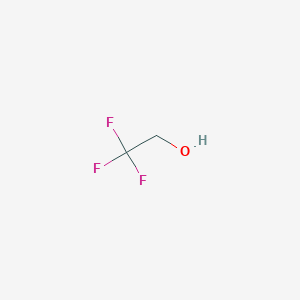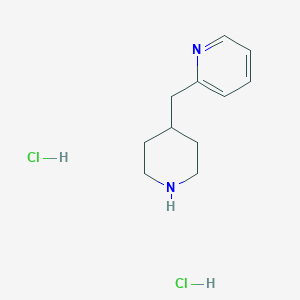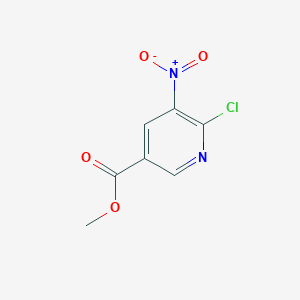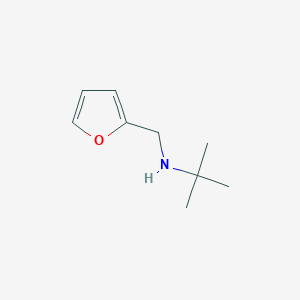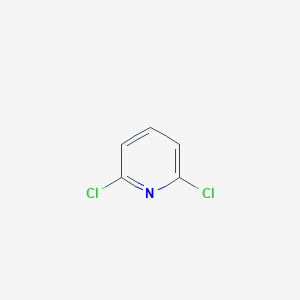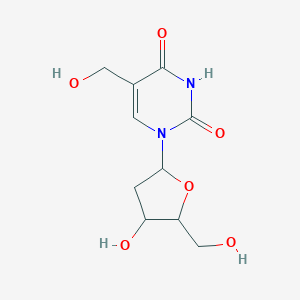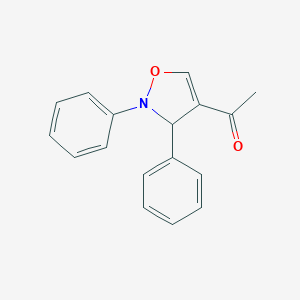
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone, also known as DPIE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPIE is a synthetic compound that was first synthesized in 1960 by T. S. Kaufman and J. R. Moffatt. Since then, it has been studied extensively for its various properties and potential applications.
作用机制
The mechanism of action of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is not well understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis.
生化和生理效应
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been found to have low toxicity and is not known to have any significant adverse effects on human health. However, it may cause skin irritation and respiratory problems if inhaled.
实验室实验的优点和局限性
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, its low solubility in water can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone. One area of interest is its potential use as a pesticide and herbicide. It has been found to be effective against several types of pests and weeds, and further research could lead to its development as a commercial product. Another area of interest is its potential use in the development of new antibiotics and antifungal agents. It has been found to be effective against several types of bacteria and fungi, and further research could lead to the discovery of new compounds with similar properties.
In conclusion, 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone could lead to the development of new products and compounds with important applications in medicine, agriculture, and other fields.
合成方法
The synthesis of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone involves the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction yields 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone as a white crystalline solid with a melting point of 123-125°C. The purity of 1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone can be increased by recrystallization from ethanol.
科学研究应用
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a pesticide and herbicide.
属性
CAS 编号 |
117644-87-8 |
|---|---|
产品名称 |
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone |
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
1-(2,3-diphenyl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-13(19)16-12-20-18(15-10-6-3-7-11-15)17(16)14-8-4-2-5-9-14/h2-12,17H,1H3 |
InChI 键 |
NARZSJVAIHWYPE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
1-(2,3-Diphenyl-2,3-dihydro-4-isoxazolyl)ethanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



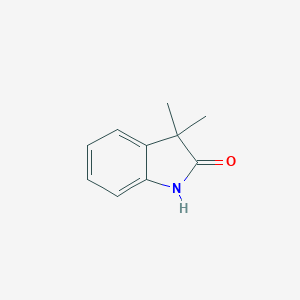
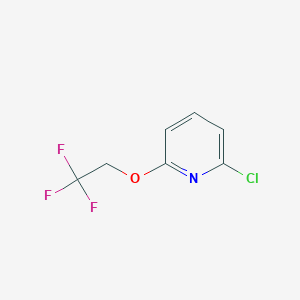
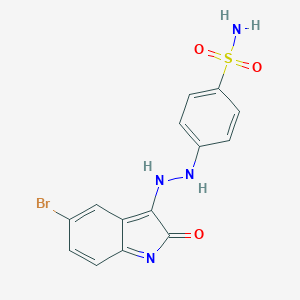
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
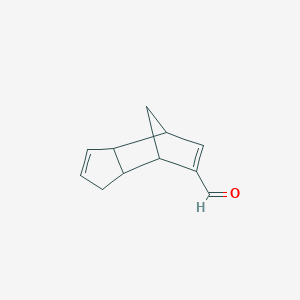
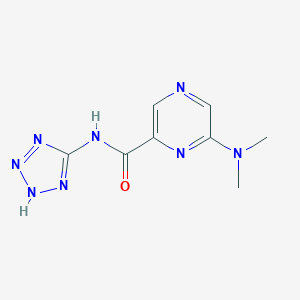
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
